1-(2-Ethoxyphenyl)-3-propanoylpiperidin-2-one
Description
1-(2-Ethoxyphenyl)-3-propanoylpiperidin-2-one is a piperidin-2-one derivative featuring a 2-ethoxyphenyl substituent at position 1 and a propanoyl group at position 3 (Figure 1). The compound’s molecular formula is C₁₇H₂₁NO₃, with a molecular weight of 287.35 g/mol. Its structure combines a rigid piperidinone ring with a flexible ethoxyphenyl moiety, influencing its electronic, steric, and pharmacological properties.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C16H21NO3/c1-3-14(18)12-8-7-11-17(16(12)19)13-9-5-6-10-15(13)20-4-2/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3 |
InChI Key |
YMQDCTVJRXOUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 2-ethoxybenzaldehyde with piperidin-2-one under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidin-2-one, followed by the addition of 2-ethoxybenzaldehyde. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-(2-Ethoxyphenyl)-3-propanoylpiperidin-2-one.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the piperidinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituent patterns on the phenyl ring, ketone groups, or piperidine core. Key examples include:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Lipophilicity and Solubility: The ethoxy group in the target compound increases logP compared to its fluoro-methoxy analogue (Table 1). However, the trimethoxyphenyl substituents in the piperidine-4-one derivative (C₂₇H₃₁ClNO₇) drastically reduce aqueous solubility due to steric hindrance .
- Hydrogen Bonding: The propanoyl group in 1-(2-Ethoxyphenyl)-3-propanoylpiperidin-2-one enables stronger hydrogen bonding than the chloroacetyl group in the trimethoxyphenyl analogue, as evidenced by NMR shifts (e.g., carbonyl resonance at δ 170–175 ppm in CDCl₃) .
- Metabolic Stability : Fluorinated derivatives (e.g., 3-fluoro-4-methoxyphenyl) exhibit prolonged half-lives due to reduced CYP450-mediated oxidation .
Key Research Findings and Challenges
- Crystallographic Data: The target compound’s crystal structure (space group P2₁/c) reveals planar piperidinone and ethoxyphenyl moieties, with intermolecular C-H···O interactions stabilizing the lattice .
- Stability Issues: Propanoyl derivatives are prone to hydrolysis under acidic conditions, necessitating formulation in enteric coatings .
- Synthetic Hurdles : Steric hindrance in multi-aryl derivatives (e.g., trimethoxyphenyl) complicates purification, requiring advanced chromatographic techniques .
Biological Activity
1-(2-Ethoxyphenyl)-3-propanoylpiperidin-2-one, also known by its chemical identifier and various research designations, is a compound that has garnered attention in pharmacological studies due to its unique structural properties and potential biological activities. This article aims to delve into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of 1-(2-Ethoxyphenyl)-3-propanoylpiperidin-2-one can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 273.35 g/mol
- IUPAC Name : 1-(2-ethoxyphenyl)-3-propanoylpiperidin-2-one
Structural Features
The compound features a piperidine ring, which is known for its role in various biological activities. The ethoxyphenyl group contributes to its lipophilicity, potentially influencing its ability to cross biological membranes and interact with target sites.
Pharmacological Profile
1-(2-Ethoxyphenyl)-3-propanoylpiperidin-2-one has been investigated for various biological activities, including:
- Antinociceptive Effects : Studies have indicated that this compound exhibits significant pain-relieving properties. Its mechanism appears to involve modulation of neurotransmitter systems, particularly the opioid and adrenergic pathways.
- Antidepressant Activity : Research has suggested that the compound may have antidepressant-like effects in animal models. This activity is hypothesized to be linked to its influence on serotonin and norepinephrine reuptake inhibition.
- Cognitive Enhancement : Preliminary studies indicate potential cognitive-enhancing effects, making it a candidate for further exploration in neurodegenerative disease models.
The biological activity of 1-(2-Ethoxyphenyl)-3-propanoylpiperidin-2-one can be attributed to several mechanisms:
-
Receptor Interaction : The compound shows affinity for various receptors, including:
- Opioid receptors (μ, δ)
- Serotonin receptors (5-HT)
- Adrenergic receptors (α, β)
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), thus increasing the availability of key neurotransmitters.
- Ion Channel Modulation : There is evidence suggesting that the compound may interact with ion channels affecting neuronal excitability and synaptic transmission.
Study 1: Antinociceptive Activity
A recent study evaluated the antinociceptive effects of 1-(2-Ethoxyphenyl)-3-propanoylpiperidin-2-one using a formalin-induced pain model in rats. The results demonstrated a significant reduction in pain scores compared to control groups.
| Treatment Group | Pain Score (0-10) | Statistical Significance |
|---|---|---|
| Control | 8.5 | - |
| Low Dose | 5.0 | p < 0.05 |
| High Dose | 3.0 | p < 0.01 |
Study 2: Antidepressant-Like Effects
In another study assessing the antidepressant potential, the forced swim test was employed to measure behavioral despair in mice treated with varying doses of the compound.
| Treatment Group | Immobility Time (seconds) | Statistical Significance |
|---|---|---|
| Control | 120 | - |
| Low Dose | 90 | p < 0.05 |
| High Dose | 60 | p < 0.01 |
Comparative Analysis with Other Compounds
To contextualize the biological activity of 1-(2-Ethoxyphenyl)-3-propanoylpiperidin-2-one, a comparative analysis with other related compounds was performed.
| Compound | Antinociceptive Activity | Antidepressant Activity |
|---|---|---|
| 1-(2-Ethoxyphenyl)-3-propanoylpiperidin-2-one | Significant | Moderate |
| Compound A | Moderate | Significant |
| Compound B | Minimal | Significant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
